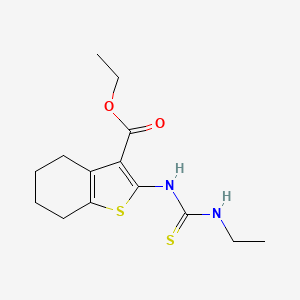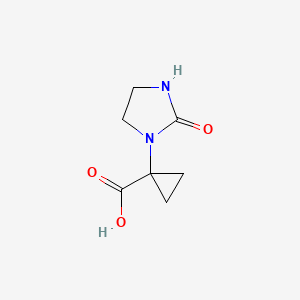![molecular formula C29H22ClN5O2 B12125186 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125186.png)
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes:: An efficient transition-metal-free route to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, avoids transition metals and external oxidants, and ensures ease of operation. The yield can reach up to 98%.
Industrial Production:: While specific industrial production methods may vary, the synthetic route mentioned above provides a promising foundation for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at various positions.
Dehydroaromatization: Thiol substrates play a crucial role in promoting this step .
Thiols: Used in the annulation reaction.
Other Reagents: Depending on the specific reaction, various reagents may be employed.
Major Products:: The synthesis yields various derivatives, including 2-aryl (heteroaryl) quinazolin-4(3H)-ones, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Investigate its potential as a drug scaffold.
Catalysis: Explore its catalytic properties.
Antitumor Activity: Similar quinazoline derivatives have shown in vivo antitumor effects .
Biological Targets: Identify molecular targets influenced by this compound.
Materials Science: Assess its use in materials and polymers.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific cellular pathways and molecular targets.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, further investigation could highlight its uniqueness compared to related structures.
Properties
Molecular Formula |
C29H22ClN5O2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C29H22ClN5O2/c1-37-21-10-7-17(8-11-21)19-13-25-23(26(36)14-19)16-31-28(33-25)35-29-32-24-12-9-20(30)15-22(24)27(34-29)18-5-3-2-4-6-18/h2-12,15-16,19H,13-14H2,1H3,(H,31,32,33,34,35) |
InChI Key |
YKTOOOHMNGJUQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12125106.png)
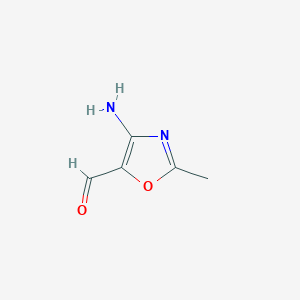
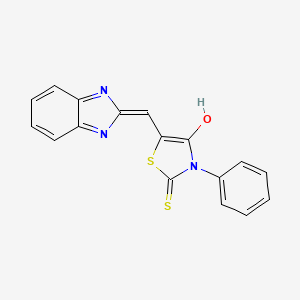
![Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125117.png)
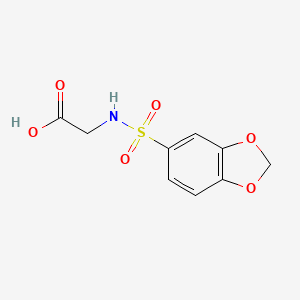

![6-butyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125148.png)
![6-chloro-7-methyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B12125151.png)

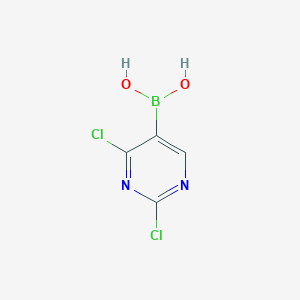
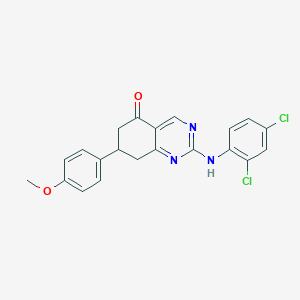
![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-, hydrazide](/img/structure/B12125175.png)
